2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole
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Overview
Description
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a furan-2-carbonyl piperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to have anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives are known to affect various biological pathways due to their broad spectrum of activity .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of Dimethyl Groups: The 4,6-dimethyl substitution on the benzothiazole ring is achieved through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole intermediate with piperazine under reflux conditions.
Furan-2-Carbonyl Substitution: Finally, the furan-2-carbonyl group is attached to the piperazine nitrogen through an acylation reaction using furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Pharmacology: Research has shown that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. It is also evaluated for its cytotoxicity on human cells, indicating its potential use in cancer therapy.
Material Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is studied for its acetylcholinesterase inhibitory activity and potential use in Alzheimer’s disease treatment.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Uniqueness
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring with a furan-2-carbonyl piperazine moiety This structural arrangement imparts specific chemical and biological properties that are not observed in similar compounds
Properties
IUPAC Name |
[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-10-13(2)16-15(11-12)24-18(19-16)21-7-5-20(6-8-21)17(22)14-4-3-9-23-14/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMCAORGBUPHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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